Product packaging for oxidanium;octahydrate(Cat. No.:CAS No. 141365-30-2)

oxidanium;octahydrate

Cat. No.: B14268338
CAS No.: 141365-30-2
M. Wt: 163.15 g/mol
InChI Key: JOBBRIRILCAFIA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Hydronium Octahydrate in Chemical Systems

The study of H₃O⁺(H₂O)₈ and other protonated water clusters is vital as they are integral to aqueous solutions, gas-phase clusters, and various natural processes. bucknell.edu

The hydration of a proton is a cornerstone of acid-base chemistry in water. fiveable.me Any acid stronger than the hydrated proton will ionize, donating its proton to the surrounding water molecules. wikipedia.org The resulting entity is not a simple H⁺(aq) but a complex, dynamic network of hydrogen-bonded water molecules centered around the excess charge. libretexts.orgnih.gov

The H₃O⁺(H₂O)₈ cluster is part of this solvation structure. While smaller clusters like the Eigen and Zundel cations represent the immediate environment of the proton, larger clusters describe the subsequent hydration shells. wikipedia.orgcecam.org The spectroscopic properties of hydrated protons are extremely sensitive to the size and structure of the surrounding water cluster. acs.org Studies combining molecular dynamics with quantum mechanics have been employed to understand the configuration and thermodynamics of H₃O⁺(H₂O)₈, providing insight into how the excess proton and its charge are accommodated within a larger water network. bucknell.edu The structure of the hydration shells around a hydronium ion is not rigid, and the proton can rapidly hop between water molecules, a process known as the Grotthuss mechanism, which is responsible for the anomalously high mobility of protons in water. libretexts.orgnih.govaip.org

Table 1: Calculated Properties of H₃O⁺(H₂O)₈ Isomers This table presents theoretical data for different structural configurations of the hydronium octahydrate cluster.

Isomer TypeRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol at 298.15 K)Key Structural Feature
Box-likeFavoredLess FavoredCompact, cage-like structure
Tree-likeLess FavoredFavoredOpen, chain-like with dangling water molecules

Source: Based on findings from computational studies. bucknell.edu

Protonated water clusters play a significant role in atmospheric chemistry, particularly in the formation of aerosols. bucknell.eduannualreviews.org Aerosols, which are fine solid or liquid particles suspended in the air, impact the Earth's climate directly by scattering sunlight and indirectly by acting as seeds for cloud formation. d-nb.infoucsd.edu

The formation of new atmospheric particles, a process called nucleation, can be enhanced by the presence of ions, a theory known as Ion-Induced Nucleation. d-nb.info Hydrated clusters, including H₃O⁺(H₂O)₈, are key players in this process. bucknell.edu These clusters can act as condensation nuclei, gathering other atmospheric species like sulfuric acid, ammonia, or organic vapors to grow into larger aerosol particles. d-nb.infoaaqr.org Understanding the thermodynamics and structure of clusters like H₃O⁺(H₂O)₈ is therefore an important step in elucidating the mechanisms of aerosol formation and their subsequent impact on climate. bucknell.edu The chemical processing of organic material within aqueous aerosols, which can be acidic due to the presence of hydrated protons, is a known pathway for the formation of secondary organic aerosols (SOA). copernicus.orgmdpi.com

The behavior of hydrated protons at interfaces—such as between water and air, or water and a solid surface—is fundamental to many phenomena, including electrochemistry and transport across membranes. cecam.orgscience.gov The distribution of ions near charged surfaces controls interfacial reactions. researchgate.net

Molecular dynamics simulations show that at a water-vapor interface, hydronium ions have a preferential orientation. polyhub.org The transport of protons across interfaces is often mediated by the same Grotthuss shuttling mechanism seen in bulk water, where the protonic charge moves through the hydrogen-bond network rather than the entire hydronium ion diffusing. nih.govaip.org This is crucial for processes like proton transport in fuel cell membranes. polyhub.org The structure of the hydrated proton cluster is affected by the interface; for instance, at the interface of a Nafion membrane, there is a lower probability of forming fully hydrated Eigen ions, which are necessary for efficient structural diffusion. polyhub.org The transfer of a hydronium ion across a liquid-liquid interface can be facilitated by phase-transfer catalysts, which interact with the hydrated ion. nih.gov

Hydrated protons are ubiquitous in geochemical and biological environments. fiveable.meelementsmagazine.org The pH of a solution, a direct measure of the hydronium ion concentration, governs countless processes. libretexts.orgfiveable.me

In geochemistry, the interaction of water with minerals often involves proton-transfer reactions. researchgate.netresearchgate.net The dissolution of minerals and the chemical weathering of rocks are heavily influenced by the acidity of water. researchgate.net While the hydronium ion (H₃O⁺) has been proposed to exist in some mineral structures, its presence has been difficult to verify. dokumen.pub The reactivity of metal ions in aqueous geochemical systems is fundamentally linked to the exchange of water molecules in their hydration shells, a process influenced by the surrounding proton concentration. researchgate.net

In biological systems, proton gradients across membranes are the basis of cellular energy conversion (bioenergetics). nih.gov The activity of most enzymes is highly dependent on pH, meaning that the concentration of hydrated protons is critical for metabolic pathways. fiveable.mescience.gov Proton transport through protein channels is a key biological process that relies on the principles of proton hopping along "water wires," a confined version of the Grotthuss mechanism. nih.gov

Historical Development of Research on Hydrated Proton Clusters

The concept of the hydronium ion dates back to the late 19th century. In the 1880s, Svante Arrhenius defined an acid as a substance that produces hydrogen ions in water, which in turn protonate water to form hydronium ions. acs.org This foundational idea was later refined by Johannes Brønsted and Martin Lowry. acs.org

For many years, the hydrated proton was simply represented as H₃O⁺. However, throughout the 20th century, and especially with the advent of advanced spectroscopic techniques and computational power, a more complex picture emerged. acs.org In the 1970s and 1980s, researchers began to obtain the first infrared spectra of mass-selected proton clusters, revealing details about the structures of species like H₃O⁺ and H₅O₂⁺ (the Zundel cation). acs.org A major breakthrough came with studies that could track the spectroscopic changes as individual water molecules were added to the cluster, revealing that the properties of the hydrated proton are exquisitely sensitive to its solvation environment. acs.org These experiments showed spectral features that oscillated between those characteristic of a localized charge (like in the Eigen cation) and a delocalized charge (like in the Zundel cation), highlighting the dynamic nature of the proton in water. acs.org More recent research continues to refine this picture, debating the relative populations of Eigen-like and Zundel-like structures in liquid water and exploring the quantum dynamics of these clusters. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula H19O9+ B14268338 oxidanium;octahydrate CAS No. 141365-30-2

Properties

CAS No.

141365-30-2

Molecular Formula

H19O9+

Molecular Weight

163.15 g/mol

IUPAC Name

oxidanium;octahydrate

InChI

InChI=1S/9H2O/h9*1H2/p+1

InChI Key

JOBBRIRILCAFIA-UHFFFAOYSA-O

Canonical SMILES

[OH3+].O.O.O.O.O.O.O.O

Origin of Product

United States

Theoretical Frameworks and Computational Methodologies for Oxidanium Octahydrate Research

Quantum Chemical Approaches

Quantum chemical approaches are a cornerstone in the investigation of oxidanium (B78793) octahydrate. These methods use the principles of quantum mechanics to compute the electronic structure and properties of molecules. For a system like H₃O⁺(H₂O)₈, where a multitude of hydrogen-bonding arrangements are possible, these calculations are crucial for determining the most stable configurations and understanding the nature of the interactions governing the cluster's behavior. bucknell.eduresearchgate.net

Ab initio (from first principles) electronic structure calculations solve the electronic Schrödinger equation without recourse to empirical parameters fitted to experimental data. uol.dempg.de These methods are essential for providing a fundamental understanding of the bonding and energetics within protonated water clusters. uol.dersc.org They are employed to calculate optimized geometries, binding energies, and vibrational frequencies, which can be compared with experimental spectroscopic data. aip.org For the H₃O⁺(H₂O)₈ cluster, ab initio calculations have been instrumental in characterizing the diverse array of isomers and their relative stabilities. bucknell.eduresearchgate.net

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. wikipedia.orgfsu.edu In this "mean-field" approximation, each electron is considered to move in the average potential field created by all other electrons, thus neglecting the instantaneous electron-electron correlation. wikipedia.orgaps.org While the HF method provides a qualitative description and a useful starting point for more sophisticated calculations, it is generally insufficient for quantitative predictions of systems where electron correlation is significant, as is the case for hydrogen-bonded clusters. fsu.edu Consequently, the HF energy serves as an upper bound to the true ground-state energy and is often the first step in more accurate post-Hartree-Fock methods. wikipedia.orgquora.com

Møller-Plesset (MP) perturbation theory is a widely used post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects. wikipedia.org It treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.orgfiveable.me The second-order correction, known as MP2, is the most common and cost-effective variant, recovering a significant portion (approximately 80-90%) of the correlation energy. fiveable.meq-chem.comq-chem.com

MP2 calculations have been successfully applied to study the H₃O⁺(H₂O)₈ cluster. In one comprehensive study, the Resolution of the Identity MP2 (RI-MP2) method was used to fully optimize the structures and determine the energies of 200 distinct configurations of the cluster, which were initially generated through molecular dynamics simulations. bucknell.edu This combined approach is powerful for exploring the complex potential energy surface of the cluster, revealing numerous low-energy isomers. bucknell.edu Research has shown that while box-like isomers of H₃O⁺(H₂O)₈ are favored in terms of pure electronic energy, the inclusion of zero-point vibrational energy corrections and entropic effects at finite temperatures, as calculated at the MP2 level, favors tree-like structures. researchgate.net

Table 1: Comparison of Isomer Stability for H₃O⁺(H₂O)₈ Based on MP2 Calculations. Data sourced from computational studies. researchgate.net
Isomer TypeEnergy MetricFavored Condition
Box-likeElectronic Energy (ΔE)Lower electronic energy
Tree-likeGibbs Free Energy (ΔG)Favored at T > 0 K (with ZPE and entropy)

Coupled-Cluster (CC) theory is one of the most accurate and reliable ab initio methods for calculating the electronic structure of small to medium-sized molecules. wikipedia.org It constructs the multi-electron wavefunction using an exponential cluster operator to account for electron correlation. wikipedia.orgq-chem.com The CCSD(T) method, which includes single and double excitations iteratively and adds triple excitations perturbatively, is often referred to as the "gold standard" of quantum chemistry for its ability to produce highly accurate results for systems near their equilibrium geometry. wikipedia.orgarxiv.org

Benchmark calculations using CCSD(T) with complete basis set (CBS) extrapolations have been performed for protonated water clusters (H₃O⁺(H₂O)n) to provide highly accurate binding energies, structures, and harmonic frequencies. acs.org While extensive CCSD(T) studies on the full H₃O⁺(H₂O)₈ system are computationally demanding, analyses on smaller clusters (n=1-5) demonstrate the importance of many-body effects in the hydration of the hydronium ion. acs.orgchemrxiv.org These high-level calculations serve as crucial benchmarks to validate the accuracy of more computationally efficient methods like DFT and MP2. chemrxiv.orgnih.gov

Table 2: Benchmark Binding Energies (kcal/mol) for Small Hydronium Clusters using High-Level Coupled-Cluster Methods. These values serve as a reference for the accuracy expected in studies of larger clusters like oxidanium octahydrate.
ClusterCCSD(T)/CBS Binding Energy (ΔE)
H₃O⁺(H₂O)-34.7
H₃O⁺(H₂O)₂-59.8
H₃O⁺(H₂O)₃-78.9

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of computational cost and accuracy. rsc.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic properties of a system based on its electron density. aps.org Various exchange-correlation functionals are available within DFT, allowing for its application to a wide range of chemical systems, including protonated water clusters. aip.orgnih.gov

DFT has been extensively used to investigate the structures of H₃O⁺(H₂O)n clusters. For example, studies have employed functionals like B97-D to re-optimize isomers and explore the ground state structures. researchgate.net Furthermore, DFT-based methods such as Self-Consistent-Charge Density-Functional Tight-Binding (SCC-DFTB) have been benchmarked against experimental vibrational spectra of protonated water clusters. aip.orgnih.gov These studies show that DFT methods can qualitatively reproduce the important spectral features, confirming their utility in interpreting experimental data and understanding the structural and dynamic nature of these clusters. aip.org

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.govumd.edu By solving Newton's equations of motion, MD simulations provide a detailed, time-resolved view of molecular behavior, making it an essential tool for exploring the conformational landscape and dynamic properties of complex systems like oxidanium octahydrate. bucknell.educhemrxiv.org

In the study of H₃O⁺(H₂O)₈, MD simulations are particularly valuable for sampling the vast number of possible geometric arrangements (isomers). bucknell.edu For instance, simulations run at a specific temperature (e.g., 150 K) can generate hundreds of unique snapshots of the cluster's structure. bucknell.edu These structures can then be used as starting points for higher-level quantum mechanical optimizations (like MP2 or DFT) to locate the true energy minima on the potential energy surface. bucknell.edu This combined MD/QM approach is crucial because it overcomes the difficulty of manually finding all relevant low-energy isomers. bucknell.eduresearchgate.net Furthermore, ab initio MD simulations, where forces are calculated "on-the-fly" using quantum mechanics, have been used to investigate the influence of nuclear quantum effects, such as proton fluctuation and tunneling, on the structural properties of protonated water clusters. acs.org

Molecular Dynamics (MD) Simulations

Classical Molecular Dynamics Approaches

Classical Molecular Dynamics (MD) simulations are a cornerstone in the study of hydrated proton clusters, including oxidanium octahydrate (H₃O⁺(H₂O)₈). These simulations treat atoms as classical particles and their interactions are described by predefined force fields. This approach allows for the exploration of the conformational space and dynamics of large systems over extended timescales, which would be computationally prohibitive with more rigorous quantum mechanical methods. aip.org

In the context of oxidanium octahydrate, classical MD is particularly useful for sampling the vast landscape of possible hydrogen-bonding topologies. bucknell.edu By simulating the system at a specific temperature, researchers can generate a multitude of thermodynamically relevant structures. These structures can then serve as starting points for more accurate, but computationally expensive, quantum mechanics (QM) calculations. bucknell.edu A common methodology involves running MD simulations and extracting snapshots from the trajectory at regular intervals. These snapshots represent a diverse set of conformations that can be further optimized using QM methods to determine their relative energies and stabilities. bucknell.edu

A key component of classical MD is the force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. For protonated water clusters, the force field must accurately describe not only the water-water interactions but also the interactions involving the hydronium ion. bucknell.edu Often, force fields are parameterized by fitting to experimental data or high-level ab initio calculations. For instance, a force field for the hydronium ion can be developed to be compatible with existing water models, such as TIP4P-EW, by optimizing its Lennard-Jones parameters and partial atomic charges to reproduce known properties like solvation enthalpy and radial distribution functions. bucknell.edu

However, a significant limitation of classical MD in the study of protonated water clusters is its inability to explicitly model the process of proton transfer. Since bonds are typically fixed or described by harmonic potentials in classical force fields, the breaking and forming of covalent bonds that characterize the Grotthuss mechanism of proton transport cannot be directly simulated. aip.org This necessitates the use of more advanced methods when the focus of the research is on the dynamics of proton hopping.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) represents a significant advancement over classical MD for studying protonated water clusters as it treats the electronic structure quantum mechanically. ias.ac.inmdpi.com In AIMD, the forces acting on the nuclei are calculated "on the fly" from the electronic structure, which is typically determined using density functional theory (DFT). ias.ac.in This approach allows for the explicit simulation of chemical bond breaking and formation, making it an ideal tool for investigating proton transfer dynamics in systems like oxidanium octahydrate. ias.ac.in

AIMD simulations have been instrumental in elucidating the hydration structure and translocation of excess protons in water clusters. ias.ac.in Studies on protonated water clusters of varying sizes have revealed that the hydronium ion generally donates three hydrogen bonds. ias.ac.in AIMD can also provide insights into the coordination number of the hydrated proton and the frequency of proton transfer events, offering a detailed picture of the translocation process. ias.ac.in The dynamic nature of the solvation shell around the hydronium ion, including fluctuations between Eigen (H₉O₄⁺) and Zundel (H₅O₂⁺)-like structures, is a key aspect that can be captured by AIMD simulations. aalto.fi

Despite its strengths, AIMD is computationally demanding, which limits the size of the systems and the timescale of the simulations that can be practically studied. aip.org Most AIMD simulations of protonated water are restricted to relatively small clusters or short trajectories for bulk systems.

Car–Parrinello Molecular Dynamics (CPMD)

Car–Parrinello Molecular Dynamics (CPMD) is a specific formulation of AIMD that has been widely used to study protonated water clusters. wikipedia.org The CPMD method introduces a fictitious dynamics for the electronic wavefunctions, which are propagated alongside the nuclear positions. This avoids the need for a computationally expensive self-consistent field calculation at each time step, as is done in Born-Oppenheimer MD (BOMD), another flavor of AIMD. mdpi.com

CPMD simulations have been successfully applied to investigate the infrared (IR) spectra of protonated water clusters. mdpi.comnih.gov By calculating the dipole moment of the system along the trajectory, the IR spectrum can be computed, providing a direct link between the simulated dynamics and experimental spectroscopic data. These simulations have shown that the spectral features are highly dependent on the local hydrogen-bonding topology. nih.gov For instance, the vibrational signatures of Zundel and Eigen-like structures can be distinguished, although in simulations, the Zundel-like configurations can be transient. nih.gov

One of the parameters in a CPMD simulation is the fictitious electron mass, which needs to be chosen carefully to ensure that the electronic and nuclear motions are adiabatically separated. acs.org An inappropriate choice can lead to artifacts in the dynamics and an inaccurate description of the system's properties. acs.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a computationally efficient way to study chemical processes in large molecular systems by combining the accuracy of QM with the speed of MM. core.ac.uknih.gov In a QM/MM simulation, the system is partitioned into a small, chemically active region that is treated with a QM method, and a larger surrounding environment that is described by a classical MM force field. kit.edu This approach is particularly advantageous for studying proton transfer in condensed phases, where the inclusion of the solvent environment is crucial. nih.gov

For oxidanium octahydrate, a QM/MM approach would typically treat the hydronium ion and its immediate solvation shell (the eight water molecules) at the QM level, while the rest of the solvent, if any, would be treated with MM. This allows for an accurate description of the electronic rearrangements that occur during proton transfer within the cluster, while still accounting for the influence of the broader environment.

A key challenge in applying QM/MM methods to proton transfer in water is the dynamic nature of the protonated species. As the excess proton moves through the hydrogen-bond network, the definition of the QM region needs to be updated. nih.gov To address this, adaptive QM/MM methods have been developed. These methods allow for the on-the-fly reclassification of atoms as QM or MM, ensuring that the QM region always encompasses the chemically active site. nih.gov For instance, a "proton indicator" can be defined that smoothly follows the location of the excess charge, serving as the center of the QM region. nih.gov

Advanced Conformational Sampling and Optimization Algorithms

The potential energy surface of oxidanium octahydrate is characterized by a multitude of local minima corresponding to different hydrogen-bonding arrangements. bucknell.edu Locating the global minimum and other low-energy isomers is a significant challenge. Advanced conformational sampling and optimization algorithms are essential tools for navigating this complex landscape. nih.gov

These methods aim to efficiently explore the conformational space and identify stable structures. Heuristic methods like Metropolis Monte Carlo and molecular dynamics are commonly used for this purpose. nih.gov Enhanced sampling techniques, such as deforming the potential energy surface or scaling system parameters, can help to overcome energy barriers and accelerate the exploration of different regions of the conformational space. nih.gov

Basin Hopping Techniques for Global Minima Search

The basin-hopping algorithm is a powerful global optimization technique particularly effective for locating the global minimum on a complex potential energy surface, such as that of oxidanium;octahydrate. wikipedia.org Developed by Wales and Doye, this method is designed to efficiently explore the vast configurational space of molecular clusters to identify the lowest energy structure. wikipedia.orgcam.ac.uk The technique transforms the potential energy surface into a collection of basins of attraction corresponding to local minima. cam.ac.uk The algorithm works by iteratively performing random perturbations to the molecular coordinates, followed by a local geometry optimization to find the nearest local minimum. wikipedia.org This process effectively allows the system to "hop" between different energy basins, overcoming the energy barriers that separate them.

The acceptance or rejection of a new minimum is determined by a criterion, often based on the Metropolis algorithm, which depends on the energy difference between the current and the newly found minimum. This stochastic approach prevents the search from becoming trapped in a local minimum that is not the global minimum. The method has been successfully applied to find the lowest energy structures for various systems, from Lennard-Jones clusters to more complex water clusters. cam.ac.ukresearchgate.net For protonated water clusters like this compound, basin-hopping is instrumental in navigating the rugged energy landscapes governed by intricate hydrogen-bonding networks to pinpoint the most stable isomeric configuration. The algorithm's effectiveness has led to its implementation in various software packages and its use in conjunction with both empirical potentials and first-principles quantum mechanical methods. scipy.orgnih.gov

Key Features of the Basin-Hopping Algorithm
ComponentDescriptionRelevance to this compound
Potential Energy Surface Transformation Transforms the complex surface into a simpler collection of local minima, removing transition state regions from the search problem. cam.ac.ukSimplifies the search for the global minimum by focusing only on stable and metastable structures.
Stochastic Search Combines random coordinate perturbation with local energy minimization to explore the configurational space. wikipedia.orgEnables the system to overcome high energy barriers between different hydrogen-bonding arrangements.
Acceptance Criterion Typically uses a Metropolis-like criterion based on the energies of the minima to decide whether to accept a new configuration.Guides the search towards lower-energy regions of the configurational space, ultimately leading to the global minimum.
Systematic Configurational Sampling Algorithms

Systematic configurational sampling provides a deterministic approach to exploring the potential energy surface (PES) of molecular clusters. Unlike stochastic methods, these algorithms aim to generate a comprehensive set of possible low-energy structures by systematically placing molecules in various positions and orientations. For a system like this compound, this involves the sequential addition of water molecules around a central hydronium ion.

A common strategy involves creating a grid of points, such as a Fibonacci sphere, around each atom of an existing cluster and placing a new water molecule at each point in several different orientations. nih.gov To specifically sample configurations involving hydrogen bonds, a water molecule can be inserted along the vector of an existing hydrogen bond. nih.gov This process generates a large number of initial configurations. To manage this vast set, redundant structures are identified and eliminated, often based on the root-mean-square distance (RMSD) between conformers. nih.gov

This "funneling" approach typically employs a multi-step optimization process. nih.gov Initially, the large number of generated configurations is optimized using computationally inexpensive methods, such as semiempirical quantum mechanics (e.g., PM6) or computationally efficient density functional theory (DFT) methods. nih.govnih.gov The unique, low-energy structures identified in this initial step are then subjected to further optimization using higher-level, more accurate quantum chemistry methods, such as DFT with larger basis sets or even coupled-cluster theory. nih.govnih.gov This hierarchical approach balances computational cost with accuracy, allowing for a thorough exploration of the PES to ensure the global minimum and important low-lying local minima are identified. nih.gov

Comparison of Computational Methods in a Funneling Protocol
Method LevelPurposeExample MethodsKey Characteristic
Low-Level Theory Initial screening of a very large number of generated configurations.Semiempirical (PM6, GFN1-xTB), Composite DFT (r²SCAN-3c, B97-3c). nih.govnih.govComputationally inexpensive, suitable for high-throughput screening.
High-Level Theory Refinement of the energies and geometries of a smaller set of low-energy candidates.DFT (M06-2X, ωB97X-D), Coupled Cluster (CCSD(T)). nih.govHigh accuracy for final energy calculations and structural determination.

Force Field Development and Parameterization for Protonated Water Systems

The accuracy of molecular dynamics simulations of protonated water clusters like this compound is fundamentally dependent on the quality of the underlying empirical force field. ethz.ch Developing a reliable force field for these systems is challenging due to the presence of the excess proton, which introduces charge delocalization, proton transfer dynamics, and strong polarization effects that are not present in neutral water clusters.

Force field parameterization for protonated water systems is increasingly reliant on high-level quantum mechanical data. ethz.chaip.org A key approach is "force matching," where the parameters of the force field are optimized to reproduce the forces, stresses, and energies calculated from ab initio molecular dynamics simulations of the system. aip.org This ensures that the force field provides a realistic description of the intermolecular interactions across a range of configurations.

Significant effort has gone into creating dissociable and polarizable force fields for water, which are crucial for accurately modeling protonated species. aip.org For instance, the multistate empirical valence bond (MSEVB) model is a reactive force field specifically designed to handle the chemistry of the excess proton in water. acs.org The parameterization of such models involves fitting to benchmark electronic structure calculations for small protonated water clusters (e.g., H₃O⁺(H₂O)ₙ). acs.org The goal is to develop a transferable model that can accurately describe not only the energetics and structure of small clusters but also the dynamics of the proton in bulk water. The continuous development of these force fields, often incorporating machine learning techniques, aims to improve the accuracy and predictive power of simulations for complex aqueous systems containing excess protons. ethz.ch

Structural Elucidation of Protonated Water Cluster H⁺ H₂o ₉ Oxidanium Octahydrate

Isomeric Landscapes and Electronic Energy Minima

The potential energy surface of H⁺(H₂O)₉ is characterized by a multitude of low-energy isomers, making a comprehensive structural description challenging. Computational studies have been instrumental in identifying and ranking these isomers based on their electronic energy minima.

In the case of the protonated nonamer, H⁺(H₂O)₉, the oxygen frameworks are organized to optimally solvate the excess proton. This typically results in structures where a central proton-hosting moiety, either an Eigen or Zundel cation, is surrounded by the remaining water molecules. The relative positioning of these water molecules, forming distinct first and second solvation shells around the core ion, gives rise to different oxygen framework geometries.

The conformational space of H⁺(H₂O)₉ is vast, with many isomers lying close in energy. dicp.ac.cn This proximity in energy suggests that under experimental conditions, a mixture of several isomers is likely to be present. The diversity of these isomers stems from the different ways the water molecules can arrange themselves to solvate the protonated core.

For the neutral (H₂O)₉ cluster, a global-minimum structural search has revealed thousands of independent structures, indicating a highly complex potential energy surface. dicp.ac.cn Six coexisting isomers have been identified experimentally and theoretically, which can be seen as adding a ninth water molecule to different sites of a stable octamer structure. dicp.ac.cn This highlights the rich isomer diversity for a nine-water cluster. For the protonated counterpart, H⁺(H₂O)₉, this isomeric diversity is further compounded by the location of the excess proton, which can be localized in an Eigen-like core or delocalized between two water molecules in a Zundel-like fashion.

Table 1: Classification of Hydrogen-Bonding Sites in Water Nonamer Isomers

Hydrogen-Bonding Site Description
AD One acceptor and one donor hydrogen bond
ADD One acceptor and two donor hydrogen bonds
AAD Two acceptor and one donor hydrogen bonds
AADD Two acceptor and two donor hydrogen bonds

This table is based on the classification used for neutral water nonamer isomers, which provides a framework for understanding the complexity of the hydrogen-bonding network. dicp.ac.cn

Dominant Structural Motifs and Their Characteristics

Within the various isomers of H⁺(H₂O)₉, the excess proton is accommodated within two primary structural motifs: the Eigen cation (H₉O₄⁺) and the Zundel cation (H₅O₂⁺). The cluster can exhibit characteristics of one of these motifs, or structures that are intermediate between the two.

In isomers with a dominant Eigen character, the excess proton is localized on a single water molecule, forming a hydronium ion (H₃O⁺). This central hydronium ion then acts as a strong hydrogen bond donor to three surrounding water molecules, forming the H₉O₄⁺ core. The remaining five water molecules of the H⁺(H₂O)₉ cluster arrange themselves around this core, forming a second solvation shell.

The hydrogen bonds between the central hydronium ion and the three first-solvation-shell water molecules are significantly stronger than typical water-water hydrogen bonds. doubtnut.com Theoretical studies using density functional theory show that the binding energy of the H⁺(H₂O)₉ complex is significantly influenced by these strong interactions. Many-body analysis indicates that interactions involving the hydronium ion contribute more significantly to the total interaction energy than those involving only water molecules. nih.gov

In the hydrated Eigen core, the O-H bond lengths of the central H₃O⁺ are slightly elongated compared to an isolated hydronium ion. This elongation is a result of the strong pull from the oxygen atoms of the solvating water molecules. acs.org The O···O distances between the central oxygen of the hydronium and the oxygen atoms of the first-shell water molecules are shorter than in bulk water, indicative of the strong hydrogen bonding.

Table 2: Representative Bond Distances in Eigen-like Structures

Bond Typical Distance (Å)
O-H in H₃O⁺ core ~1.01-1.03
O···O (H₃O⁺ to H₂O) ~2.5-2.6

These values are representative and can vary depending on the specific isomer and computational method. acs.orgresearchgate.net

Isomers of H⁺(H₂O)₉ can also exhibit characteristics of the Zundel cation. In this motif, the excess proton is shared between two water molecules, forming a symmetric H₅O₂⁺ core. This core is characterized by a very short and strong hydrogen bond, with the proton located midway between the two oxygen atoms in the most symmetric configuration. The remaining seven water molecules then solvate this H₅O₂⁺ core.

The O···O distance within the Zundel core is significantly shorter than a typical hydrogen bond, often around 2.4 Å. researchgate.net The potential energy surface for the proton's position between the two oxygen atoms is very shallow, allowing for large amplitude proton motion. This delocalization of the proton is a key feature of the Zundel cation. The vibrational spectra of clusters containing a Zundel motif show characteristic frequencies that are sensitive to this proton-sharing motion. researchgate.netnih.gov

Table 3: Representative Bond Distances in Zundel-like Structures

Bond Typical Distance (Å)
O···O in H₅O₂⁺ core ~2.41-2.44
O-H in H₅O₂⁺ core ~1.2 (for the shared proton)

These values are representative and can vary depending on the specific isomer and computational method. acs.orgresearchgate.net

Zundel Cation (H₅O₂⁺) Character in H⁺(H₂O)₉

Interconversion Mechanisms with Eigen Cation

The protonated water cluster H⁺(H₂O)₉, also known as oxidanium (B78793) octahydrate, exists in various isomeric forms, with the location and solvation structure of the excess proton being a key determinant of its properties. Two fundamental limiting structures for the hydrated proton are the Eigen cation (H₃O⁺) and the Zundel cation (H₅O₂⁺). o8ode.runih.gov The Eigen form consists of a central hydronium ion strongly hydrogen-bonded to three water molecules, while the Zundel form involves a proton shared between two water molecules. o8ode.runih.gov

In the context of H⁺(H₂O)₉, the core of the cluster often interconverts between these idealized structures. The Eigen cation can be considered a more stable, distorted species, while the Zundel cation often acts as an intermediate complex during proton transfer events. uchicago.eduacs.org This dynamic process, known as the Eigen-Zundel-Eigen (EZE) mechanism, facilitates proton transport through the hydrogen-bonded network. uchicago.eduacs.org This interconversion is not merely a simple switch between two static forms but involves a "special pair dance" where the central hydronium in a distorted Eigen structure rapidly exchanges hydrogen-bond partners with its neighboring water molecules. uchicago.eduacs.org This dynamic exchange underscores the delocalized nature of the excess proton within the cluster. Recent studies have even visualized the interconversion between two Eigen cations and one Zundel cation on surfaces, a process that can be accompanied by proton transfer to the underlying substrate. pku.edu.cnpku.edu.cn

Hydrogen Bonding Topologies and Network Dynamics

The intricate network of hydrogen bonds defines the structure and dynamics of oxidanium octahydrate. The strength of these bonds is significantly greater than van der Waals forces but weaker than covalent bonds. libretexts.org This intermediate strength allows for a dynamic network that can readily rearrange. libretexts.orglsbu.ac.uk The hydrogen bonding within these clusters is characterized by cooperative and anticooperative effects, where the formation of one hydrogen bond can influence the strength of its neighbors. aip.orgnih.gov

Characterization of Symmetric Hydrogen Bonds

A symmetric hydrogen bond is a specific type where the proton is positioned exactly midway between two identical atoms, resulting in equal bond strengths to each. wikipedia.orgunacademy.com This contrasts with the more common asymmetric hydrogen bond where the proton is closer to one atom than the other. mdpi.com Symmetric hydrogen bonds are exceptionally strong, with energies comparable to covalent bonds, and are typically associated with very short distances between the donor and acceptor atoms. unacademy.commdpi.com

In the context of protonated water clusters, the potential for symmetric hydrogen bonds arises, particularly in the Zundel cation (H₅O₂⁺) core, where the proton is shared between two water molecules. o8ode.ru Whether a truly symmetric single-well potential exists or a low-barrier double-well potential allowing for rapid proton transfer is a subject of detailed investigation. mdpi.compku.edu.cn The symmetry of the hydrogen bond is highly sensitive to the local environment; even in systems with identical donor and acceptor atoms, asymmetry can be induced by the surrounding solvent molecules. researchgate.net

Table 1: Comparison of Asymmetric and Symmetric Hydrogen Bonds

Feature Asymmetric Hydrogen Bond Symmetric Hydrogen Bond
Proton Position Closer to one of the two electronegative atoms. mdpi.com Exactly halfway between two identical atoms. wikipedia.org
Potential Energy Surface Double-well potential. mdpi.com Single-well or low-barrier double-well potential. mdpi.compku.edu.cn
Bond Strength Weaker than a covalent bond. libretexts.org Comparable in strength to a covalent bond. unacademy.com
Bond Length (A-H vs. H···B) Unequal. Equal. wikipedia.org

| Prevalence | More common. mdpi.com | Less common, requires specific conditions. mdpi.com |

Morphological Transitions: Tree-like, Ring-like, and Cage-like Structures

Computational studies have revealed a variety of structural motifs for H⁺(H₂O)₉, which can be broadly categorized as tree-like, ring-like, and cage-like. bucknell.edu These different morphologies arise from the various ways the nine water molecules can arrange themselves through hydrogen bonding to solvate the excess proton.

Tree-like structures are characterized by branched chains of hydrogen-bonded water molecules. bucknell.edu

Ring-like structures involve the formation of cyclic arrangements of water molecules, often incorporating tetramers, pentamers, or hexamers. researchgate.net

Cage-like structures are three-dimensional networks where the water molecules form a clathrate-like cage. nih.gov In some larger protonated water clusters, such as H⁺(H₂O)₂₁, a dodecahedral cage structure is particularly stable. nih.govnih.gov

The relative stability of these different morphologies is very close, and transitions between them can occur. bucknell.edu For H⁺(H₂O)₉, box-like isomers are favored in terms of pure electronic energy. bucknell.edu However, as will be discussed, other factors play a crucial role in determining the most stable structures under different conditions.

Influence of Temperature on Hydrogen Bonding Network Configurations

Temperature has a profound effect on the hydrogen bonding network of oxidanium octahydrate. As temperature increases, the thermal energy leads to more vigorous vibrations and translations of the water molecules. libretexts.org This increased motion disrupts the hydrogen bonds, causing them to bend, stretch, and break more frequently. libretexts.orglsbu.ac.uk While new hydrogen bonds are constantly forming, the average lifetime of any given hydrogen bond decreases at higher temperatures. stackexchange.com

This dynamic interplay influences the predominant structural motifs. At low temperatures, more ordered and rigid structures, such as cages, are favored. libretexts.orgacs.org For instance, studies on the larger H⁺(H₂O)₂₁ cluster show a distinct melting transition where the ordered dodecahedral cage structure is stable at low temperatures but breaks down above a certain temperature. nih.govacs.org For H⁺(H₂O)₉, computational studies predict that while box-like isomers are electronically favored, tree-like isomers become more stable at higher temperatures due to entropic effects. bucknell.edu The estimated melting temperature for H⁺(H₂O)₉ as predicted by one model is around 130 K. acs.org

Table 2: Effect of Temperature on Hydrogen Bonding in H⁺(H₂O)₉

Parameter Low Temperature High Temperature
Hydrogen Bond Lifetime Longer. stackexchange.com Shorter. stackexchange.com
Molecular Motion Reduced thermal motion. libretexts.org Increased thermal motion. libretexts.org
Structural Order More ordered, rigid structures favored (e.g., cages). acs.org Less ordered, more fluxional structures favored (e.g., trees). bucknell.edu
Entropy Lower. bucknell.edu Higher. bucknell.edu

| Predominant Isomer Type (Predicted) | Box-like (based on electronic energy). bucknell.edu | Tree-like (favored by entropy). bucknell.edu |

Quantum Zero-Point Vibrational Energy Corrections on Isomer Stability

In quantum mechanics, even at absolute zero temperature, molecules possess a minimum amount of vibrational energy known as the zero-point vibrational energy (ZPVE). longdom.org This energy arises from the wave-like nature of atoms and is a crucial factor in determining the relative stability of different molecular isomers. longdom.orgacs.org When comparing the energies of different isomers of H⁺(H₂O)₉, simply calculating the electronic energy is insufficient. bucknell.edu The ZPVE, which is different for each isomer due to its unique vibrational modes, must be added as a correction. longdom.orgaip.org

The impact of ZPVE corrections on the relative stability of H⁺(H₂O)₉ isomers is significant. bucknell.edu For instance, while electronic energy calculations might favor compact, box-like structures, the inclusion of ZPVE can shift the energetic landscape, making other isomers, such as tree-like structures, more stable. bucknell.edu This is because different hydrogen-bonding arrangements lead to different vibrational frequencies, and the sum of these zero-point energies can alter the relative energy ordering of the isomers. aip.org Therefore, accurate theoretical predictions of the most stable structures of oxidanium octahydrate must account for these quantum effects. bucknell.eduresearchgate.net

Thermodynamic Studies of Protonated Water Cluster H⁺ H₂o ₉

Relative Stability and Energetics of Isomers

The H⁺(H₂O)₉ cluster can exist in various isomeric forms, primarily categorized as three-dimensional (3D) cage-like structures and two-dimensional (2D) net-like or tree-like structures. tandfonline.combucknell.edu The relative stability of these isomers is highly sensitive to temperature, a consequence of the delicate balance between electronic energy and entropic contributions. bucknell.edunih.gov Computational studies combining methods like density functional theory (DFT), Møller-Plesset second-order perturbation theory (MP2), and coupled cluster theory (CCSD(T)) have been instrumental in exploring the potential energy surface of this cluster. tandfonline.com

At absolute zero (0 K), after correcting for zero-point energy (ZPE), theoretical calculations indicate that 3D closed, cage-like structures are the most stable isomers of H⁺(H₂O)₉. tandfonline.comnih.gov Specifically, studies at the complete basis set (CBS) limit at the CCSD(T) level of theory have identified two nearly isoenergetic 3D structures as the most stable in terms of binding energy at 0 K. tandfonline.com Similarly, other computational studies have found that box-like isomers are generally favored in terms of pure electronic energy. bucknell.edu In all these low-energy structures, the excess proton is typically part of a hydronium ion (H₃O⁺) core, which resides on the surface of the cluster and forms three hydrogen bonds with neighboring water molecules. aip.org

However, the relative stability of isomers changes significantly at finite temperatures, as described by the Gibbs free energy (G), which incorporates the effect of entropy (S) via the equation G = H - TS, where H is enthalpy and T is temperature. wikipedia.orgpurdue.edu As temperature increases, isomers that were higher in electronic energy can become more favorable if they possess higher entropy. bucknell.eduaip.org For H⁺(H₂O)₉, calculations show a crossover in stability. While 3D structures are preferred at 0 K, by 150 K, 2D net-like structures become the most stable isomers. tandfonline.comnih.gov This shift highlights that relying solely on 0 K calculations can be misleading for systems at experimentally relevant temperatures. aip.org

Entropic effects are a decisive factor in determining the dominant structure of H⁺(H₂O)₉ at non-zero temperatures. bucknell.eduuaz.edu.mx The transition from more ordered, rigid 3D cage structures to more flexible, disordered 2D tree-like or net-like structures with increasing temperature is a classic example of entropy's role. tandfonline.combucknell.edu The increased flexibility and lower-frequency vibrational modes of the 2D isomers contribute significantly to their vibrational entropy. aip.org

At low temperatures, the enthalpic advantage of the compact, 3D structures with more hydrogen bonds dominates. aip.org As temperature rises, the TΔS term in the Gibbs free energy equation becomes more significant. purdue.edu The higher entropy of the 2D isomers eventually overcomes their slightly less favorable electronic energy, causing a decrease in their Gibbs free energy relative to the 3D isomers. bucknell.educhemrxiv.org

This leads to a shift in the equilibrium population of isomers. nih.gov For H⁺(H₂O)₉, calculations predict that at approximately 150 K, a mixture of three competing 2D net-like structures would be present. tandfonline.com One of these structures, featuring two acceptor-type dangling water molecules, is identified as the most stable at this temperature. tandfonline.com At even higher temperatures (above 298.15 K), tree-like isomers with two or more singly coordinated, dangling water molecules are favored due to their even higher entropy. bucknell.edu

Solvation and Hydration Free Energies

The Gibbs free energy of hydration (or solvation) is a key thermodynamic quantity that describes the transfer of an ion from the gas phase to an aqueous solution. furman.eduresearchgate.net For the proton, this value is fundamental but cannot be measured directly; it is typically determined using theoretical models and extrathermodynamic assumptions. acs.orgumn.edu

A widely accepted value for the absolute aqueous solvation free energy of the proton (H⁺) is -265.9 kcal/mol. acs.orgumn.edu Using this reference, along with known thermodynamic data, the experimental free energy of solvation for the hydronium ion (H₃O⁺) has been determined to be approximately -103.4 ± 0.5 kcal/mol. furman.eduresearchgate.net This value represents the energy released when a hydronium ion is transferred from the gas phase into bulk water.

To bridge the gap between a single proton and a proton in bulk solution, researchers study the energetics of finite-sized protonated water clusters, H⁺(H₂O)ₙ. rsc.orgaip.org These clusters provide a stepwise view of the hydration process. The proton solvation energy within these finite clusters can be estimated by calculating the hydration free energy as a function of cluster size (n). aip.org

Thermal Properties and Dissociation Processes

The thermal properties of H⁺(H₂O)₉ are characterized by phase-like transitions and dissociation phenomena. Monte Carlo simulations have been used to study the cluster's behavior over a temperature range from 0 to 300 K. acs.org These simulations predict a "melting" temperature for H⁺(H₂O)₉ at approximately 130 K. acs.org Below this temperature, the cluster exists in a more rigid, solid-like state, while above it, it adopts a more disordered, liquid-like character where the water molecules have greater mobility. acs.org

Experimental studies using ion traps have observed the spontaneous dissociation of H⁺(H₂O)₉ clusters, suggesting that under certain experimental conditions, they possess internal temperatures high enough to induce fragmentation. researchgate.net The estimated temperature for these clusters was around 150 K, which aligns with the theoretical prediction of 2D net-like structures being dominant. tandfonline.comresearchgate.net The primary dissociation process involves the loss of one or more water molecules. researchgate.net The self-ionization of water, where a water molecule dissociates into H₃O⁺ and OH⁻, is a fundamental process that is initiated in these clusters by the strong electric field of the proton. wikipedia.org

Proton Transfer and Transport Mechanisms in Hydronium Octahydrate

Grotthuss Mechanism and Structural Diffusion Processes

The primary framework for understanding proton mobility in water is the Grotthuss mechanism, first proposed in the 19th century and significantly refined since. wikipedia.orguchicago.edu This mechanism describes a process of "structural diffusion" where the protonic charge moves through the water network via the formation and cleavage of covalent and hydrogen bonds, rather than the movement of a single, stable H₃O⁺ ion. nih.govresearchgate.net The process is often likened to a 'bucket line' or relay, where a proton is passed from one water molecule to the next. wikipedia.orguchicago.edu This hopping mechanism allows the positive charge to be effectively translocated over large distances with only minimal displacement of the atomic nuclei. uchicago.eduosti.gov Molecular dynamics simulations have shown that this structural diffusion can occur in "bursts" of multiple hopping events along pre-formed hydrogen-bonded chains, often called "water wires". uchicago.edunih.govlsbu.ac.uk

The elementary act of proton transfer can be viewed as a chemical reaction within a complex consisting of the proton donor (a hydronium ion) and the proton acceptor (an adjacent water molecule). researchgate.netacs.org The process is initiated when thermal fluctuations in the surrounding water molecules bring the donor and acceptor into a favorable configuration. researchgate.net The transfer is not instantaneous but proceeds through a transition state. Ultrafast vibrational spectroscopy has provided direct evidence that the potential energy surface for the proton in liquid water has a double-minimum character, which is a hallmark of the Zundel-like structure where the proton is shared between two water molecules. mbi-berlin.de This suggests the Zundel cation acts as a key intermediate or transition state in the Eigen-Zundel-Eigen (E-Z-E) transfer pathway. nih.govwikipedia.org The entire transfer event, from an ionized water molecule to the formation of a hydronium ion and a hydroxyl radical, can occur on an incredibly fast timescale, measured in mere quadrillionths of a second (femtoseconds). anl.gov

The dynamics of the hydrogen bond network are central to facilitating proton translocation. nih.govd-nb.info For a proton to transfer from a hydronium ion (donor) to a neighboring water molecule (acceptor), the solvation environment must undergo specific rearrangements. According to models supported by extensive simulations, a critical step is the cleavage of a hydrogen bond that the accepting water molecule has with a molecule in the second solvation shell. nih.govacs.org This bond breaking disrupts the local symmetry and lowers the energy barrier for the proton transfer. nih.gov

Simultaneously, the formation of new hydrogen bonds is equally crucial. nih.gov Following the proton transfer, the former hydronium ion becomes a water molecule, which then needs to integrate into the hydrogen-bonding network. This involves the formation of a new hydrogen bond with the newly formed hydronium ion. acs.org This continuous and collective process of breaking and forming hydrogen bonds dictates the rate and pathway of proton movement. nih.gov

Table 1: Hydrogen Bond Dynamics in Proton Transfer

Process Description Role in Proton Translocation
H-bond Cleavage Breaking of a hydrogen bond between the acceptor water molecule and a molecule in the second solvation shell. nih.govacs.org Considered a rate-limiting step; prepares the acceptor to receive the proton. nih.gov
H-bond Formation Creation of a new hydrogen bond between the newly formed water molecule (the former donor) and the new hydronium ion. acs.org Stabilizes the product state and completes the transfer cycle.

| "Pre-solvation" | Transient formation of a fourth hydrogen bond to the hydronium ion, creating a more water-like solvation environment before transfer. ias.ac.in | Facilitates smoother proton transfer by making the donor and acceptor environments more similar. ias.ac.in |

Before a proton can hop, the network of water molecules must be properly oriented. researchgate.netrsc.org The reorientation of water molecules, particularly in the solvation shells around the excess proton, is a critical and often rate-limiting factor for proton migration. researchgate.netlsbu.ac.uk For a water molecule to act as an effective proton acceptor, its lone pair orbitals must be directed toward the incoming proton. This requires rotational motion, which is governed by the dynamic breaking and forming of hydrogen bonds with its neighbors. rsc.orgresearchgate.net The dynamic nature of these bonds, allowing for rapid reorientation of the donor and acceptor sites, is a prerequisite for efficient proton transport. rsc.orgresearchgate.net In essence, the structural diffusion of the proton is controlled by the orientational fluctuations within the surrounding hydration shells. researchgate.netacs.org

Water-Mediated Proton Transfer Pathways

Proton transfer does not occur randomly but follows specific pathways defined by the transient structure of the hydrogen-bond network. uchicago.edunih.gov In confined environments, and also transiently in bulk water, extended chains of hydrogen-bonded water molecules, known as "water wires," can form. uchicago.edunih.gov These wires provide a pre-organized pathway for the proton to travel. When a proton reaches the entrance of such a wire, it can trigger a cascade of hops along the chain. uchicago.edu This can lead to concerted proton jumps, where the charge is translocated across several water molecules in a very short time frame. nih.gov The fluctuations and stability of these water wires play a significant role in triggering these collective transfer events. nih.gov

Dynamics of Solvation Water Molecules in Facilitating Proton Transport

The water molecules immediately solvating the hydronium ion core play a direct and active role in the transport mechanism. In the Eigen complex, the central H₃O⁺ is strongly bonded to three water molecules in its first solvation shell. nih.govnih.gov However, it is the dynamics in the second solvation shell that are often key to initiating a transfer. nih.govias.ac.in

A key concept is "pre-solvation," where a water molecule that is about to accept a proton transiently adopts a solvation structure similar to that of the hydronium ion it will become. ias.ac.in For instance, a water molecule, which typically forms four hydrogen bonds, will accept the proton more readily if the hydronium ion also transiently forms four hydrogen bonds, thereby creating a more symmetric intermediate state that lowers the transfer barrier. ias.ac.in This dynamic coordination change is crucial. Molecular dynamics simulations show that the cleavage and formation of hydrogen bonds involving the ligands in the first solvation shell are essential to drive the proton transfer. nih.gov

Advanced Spectroscopic Investigations of Oxidanium Octahydrate

Vibrational Spectroscopy for Structural and Dynamic Characterization

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a primary technique for characterizing the structure of oxidanium (B78793) octahydrate. researchgate.net By measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, detailed information about the bonding environments within the cluster can be obtained. The spectra of these clusters are complex, with various bands corresponding to different types of O-H stretches and bending modes. nih.govtandfonline.com

Analysis of Free OH Stretching Regions

The free OH stretching region of the IR spectrum is particularly informative for understanding the structure of water clusters. In oxidanium octahydrate, water molecules at the surface of the cluster that are not participating in hydrogen bonding with other water molecules give rise to sharp absorption bands at higher frequencies, typically around 3600-3700 cm⁻¹. researchgate.netacs.org The presence and specific frequencies of these "dangling" OH groups provide crucial constraints on the possible isomeric structures of the cluster. For instance, the number and pattern of free OH stretches can help distinguish between cage-like, ring, or chain isomers. acs.org The OH stretch fundamentals assigned to free OH groups, as well as those involved in single and double hydrogen bonds, provide a detailed picture of the hydrogen-bonding topology. nih.gov

Anharmonic Corrections for Accurate Spectral Prediction

The vibrational motions in protonated water clusters are significantly anharmonic, meaning they deviate from the idealized simple harmonic oscillator model. nih.govresearchgate.net This anharmonicity is especially pronounced for the vibrations involving the excess proton and the hydrogen-bonded OH groups. nih.gov Therefore, accurate theoretical prediction of the IR spectrum of oxidanium octahydrate requires the inclusion of anharmonic corrections. researchgate.net Methods like second-order vibrational perturbation theory (VPT2) and vibrational self-consistent field/vibrational configuration interaction (VSCF/VCI) are employed to account for these anharmonic effects. nih.govresearchgate.netacs.org These corrections can lead to significant shifts in the predicted vibrational frequencies, often by several hundred wavenumbers, bringing theoretical spectra into much better agreement with experimental results. nih.govresearchgate.net Neglecting anharmonicity can lead to misinterpretation of the experimental spectra and incorrect structural assignments. scispace.com

Isomeric Structure Identification via IR Signatures

Oxidanium octahydrate can exist in various isomeric forms, which are different spatial arrangements of the eight water molecules and the excess proton. tandfonline.comacs.org These isomers, such as those with an Eigen (H3O+) or Zundel (H5O2+) core, often have very similar energies, making it challenging to determine which structure or structures are present experimentally. acs.orgrsc.org IR spectroscopy provides a powerful means to identify these isomers, as each isomer exhibits a unique vibrational signature. nih.govtandfonline.com For example, the stretching vibrations of the H3O+ core in an Eigen-like isomer will have characteristic frequencies that are different from the shared proton vibration in a Zundel-like isomer. acs.org By comparing the experimental IR spectrum with theoretical spectra calculated for different low-energy isomers, it is possible to identify the specific isomeric structures present in the experiment. nih.govtandfonline.com

Raman Spectroscopy for Interfacial Proton Species

While IR spectroscopy is a powerful tool, Raman spectroscopy offers complementary information, particularly for studying the interfacial properties of protonated water clusters. nih.govaip.org Raman scattering is sensitive to changes in the polarizability of a molecule during a vibration. In the context of oxidanium octahydrate, Raman spectroscopy can probe the vibrational modes of the excess proton and the surrounding water molecules. nih.govacs.orgacs.org

Experimental Raman spectra of hydrated protons have shown broad features that are attributed to both Eigen and Zundel-like structures. nih.govacs.org For instance, spectral responses around 1760 cm⁻¹ and 3200 cm⁻¹ have been associated with the Zundel complex, while the region from approximately 2000 to 2600 cm⁻¹ is attributed to the Eigen complex. nih.gov The presence of both sets of features suggests a rapid fluctuation between these two core structures or the existence of a new, intermediate species. nih.gov Theoretical calculations of Raman intensities based on polarizability tensor derivatives help in assigning the observed Raman signals to specific vibrational modes of different isomers. acs.org

Two-Dimensional (2D) IR Spectroscopy for Ultrafast Dynamics

Two-dimensional infrared (2D IR) spectroscopy is an advanced technique that provides insights into the ultrafast structural dynamics and vibrational couplings within molecules and clusters. nih.govacs.orgosti.gov By spreading the vibrational spectrum over two frequency dimensions, 2D IR can reveal correlations between different vibrational modes and track their evolution on a femtosecond timescale. nih.govosti.gov

For protonated water clusters, 2D IR spectroscopy has been instrumental in characterizing the hydrogen-bonding network and the dynamics of the excess proton. nih.govacs.org The 2D IR spectrum can reveal correlations between the vibrations of terminal and hydrogen-bonded OH groups, as well as the continuum absorption associated with the excess proton. nih.gov This information allows for the quantification of single, double, and non-hydrogen-bond donor water molecules, providing a detailed picture of the hydrogen-bonding topology. nih.gov Furthermore, the cross-peaks in a 2D IR spectrum provide direct evidence of coupling between different vibrational modes, which is crucial for understanding energy transfer and structural rearrangements within the cluster. osti.govaip.org

Interactive Data Table: Vibrational Frequencies of Protonated Water Clusters

Cluster/StructureVibrational ModeExperimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Reference
H+(H2O)8Free OH Stretch~3679- acs.org
H5O2+(H2O)4Bonded-OH Stretch3178- acs.org
H+(H2O)7 (pentagonal ring)Bonded-OH Stretch3544, 3555- acs.org
H9O4+Symmetric/Antisymmetric OH Stretch3000, 2660- researchgate.net
H11O5+OH Stretch2180, 2860, 3200- researchgate.net
H+(H2O)2 (Zundel-like)Proton Oscillation-1264 aip.org
H+(H2O)4 (Eigen-like)Excess Proton Vibrations-2768, 2818, 2833 aip.org
Hydrated Proton (Zundel)Mid-Raman Response1760, 3200- nih.govacs.org
Hydrated Proton (Eigen)Mid-Raman Response~2000-2600- nih.govacs.org

Mass Spectrometry for Cluster Composition and Stability Analysis

Mass spectrometry serves as a fundamental tool for determining the composition and relative stability of gas-phase ion clusters, including the oxidanium octahydrate, H₃O⁺(H₂O)₈. This technique allows for the precise mass-to-charge ratio (m/z) analysis of ions, enabling the identification of specific cluster sizes. In the context of protonated water clusters, mass spectrometry has been instrumental in revealing the so-called "magic numbers," which correspond to exceptionally stable cluster sizes. While n=21 is a well-known magic number, other smaller clusters also exhibit enhanced stability. escholarship.org

The general methodology involves generating neutral water clusters, for instance, through a supersonic beam expansion, which are subsequently ionized. escholarship.org Ionization of neutral water clusters, whether by photoionization or electron ionization, rapidly leads to proton transfer and fragmentation, resulting in the formation of protonated water clusters of the form H₃O⁺(H₂O)ₙ. escholarship.org The resulting distribution of cluster sizes is then analyzed by a mass spectrometer, such as a time-of-flight (TOF) mass spectrometer, providing a spectrum of ion intensity versus m/z. escholarship.org

The stability of a particular cluster, such as oxidanium octahydrate, can be further investigated through metastable decay analysis. Metastable ions are ions that dissociate during their flight through the mass spectrometer's field-free regions. bhu.ac.in The analysis of these dissociation events provides insights into the fragmentation pathways and the binding energies of the clusters. For protonated water clusters, a primary decay channel is the loss of a single water molecule:

H₃O⁺(H₂O)ₙ → H₃O⁺(H₂O)ₙ₋₁ + H₂O

The rate and energetics of this evaporation process can be correlated with the cluster's stability. Computational studies have complemented experimental mass spectrometry by exploring the potential energy surfaces and thermodynamics of these clusters. For H₃O⁺(H₂O)₈, theoretical calculations have identified various isomeric structures, with "tree-like" and "box-like" frameworks being prominent. bucknell.edu These studies indicate that the relative stability of isomers is influenced by temperature, with tree-like structures being favored at higher temperatures due to entropic effects. bucknell.edu

Techniques such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) are also employed to study the kinetics of hydronium ion hydration and the formation of clusters like oxidanium octahydrate. mpg.de

Table 1: Mass Spectrometric Techniques for Oxidanium Octahydrate Analysis
TechniqueApplication to Oxidanium OctahydrateKey Findings
Time-of-Flight Mass Spectrometry (TOF-MS)Identification of cluster composition and relative abundance.Reveals "magic numbers" of stable protonated water clusters. escholarship.org
Metastable Ion AnalysisInvestigation of cluster stability and fragmentation pathways.Provides information on the unimolecular dissociation of H₃O⁺(H₂O)₈. bhu.ac.in
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)Study of ion-molecule reactions and cluster formation kinetics.Analyzes the stepwise hydration of H₃O⁺.
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)Quantification of product ion distributions from H₃O⁺ reactions.Characterizes the formation of protonated clusters. mpg.de

Inelastic Neutron Scattering (INS) for Hydronium Formation in Confined Environments

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for probing the vibrational dynamics of hydrogen-containing species, making it particularly well-suited for studying the formation and behavior of hydronium ions in confined environments such as zeolites. csic.es Due to the significantly larger incoherent scattering cross-section of hydrogen compared to other elements, INS spectra are dominated by the vibrations of hydrogen atoms. csic.es This allows for the detailed investigation of water and hydronium ion dynamics even within complex host materials. csic.es

Studies on hydrated zeolites, such as chabazite, have utilized INS to provide direct evidence for the formation of hydronium ions upon water adsorption at Brønsted acid sites. csic.es The INS spectra of hydrated zeolites exhibit distinct vibrational bands that can be assigned to the librational (hindered rotational) and bending modes of both water molecules and hydronium ions. csic.es

Ab initio molecular dynamics (AIMD) simulations are often used in conjunction with experimental INS data to aid in the interpretation of the complex vibrational spectra. By calculating the vibrational density of states (VDOS) for different species within the simulation, specific spectral features can be attributed to either water molecules or hydronium ions. csic.es For instance, in a study of water in chabazite, the calculated vibrational bands for the hydronium ion were identified at approximately 900 cm⁻¹ (librational modes), 1200 cm⁻¹ (symmetric bending), and 1600-1700 cm⁻¹ (antisymmetric bending modes). csic.es The experimental INS spectra showed a corresponding increase in intensity in these regions with increasing water loading, confirming the formation of H₃O⁺. csic.es

The low-frequency region of the INS spectrum, corresponding to translational and librational motions, provides valuable information about the hydrogen-bonding network of the water and hydronium clusters within the confined space. csic.es Changes in the position and width of these bands can indicate the degree of structural disorder and the strength of the hydrogen bonds formed between the hydronium-water cluster and the zeolite framework. csic.es For example, a broadening of the translational band can suggest increased mobility and disorder of the water molecules within the cluster. csic.es

Table 2: Vibrational Bands of Hydronium Ions in Confined Environments from INS
Vibrational ModeApproximate Wavenumber (cm⁻¹)Reference
Librational Modes~900 csic.es
Symmetric Bending~1200 csic.es
Antisymmetric Bending1600-1700 csic.es

X-ray Absorption Spectroscopy of Hydronium Ions

X-ray Absorption Spectroscopy (XAS), particularly at the oxygen K-edge, is a sensitive probe of the local electronic structure and hydrogen-bonding environment of water and protonated water species, including hydronium ions. rsc.orgaip.org This technique involves the excitation of a core electron (O 1s) to unoccupied molecular orbitals, and the resulting spectrum provides a fingerprint of the chemical state and coordination of the oxygen atom. rsc.org

XAS studies have been instrumental in distinguishing between different models of proton hydration in water, such as the Eigen (H₃O⁺) and Zundel (H₅O₂⁺) cations. aip.org The spectra of protonated water solutions show significant differences compared to that of pure liquid water. researchgate.net Specifically, the presence of protonated species gives rise to a broad feature in the post-edge region of the spectrum (around 538–550 eV). aip.org

In studies of hydrochloric acid solutions, it has been observed that at high proton concentrations, the XA spectra are consistent with a dominance of the Eigen form, H₃O⁺. researchgate.net As the concentration of protons decreases, the proton becomes less localized, suggesting a shift in the equilibrium between different hydration structures. researchgate.net The changes in the pre-edge and main-edge regions of the spectra with varying acidity also provide information about the disruption and modification of the hydrogen-bonding network of the surrounding water molecules. aip.orgresearchgate.net While direct experimental XA spectra of mass-selected H₃O⁺(H₂O)₈ are challenging to obtain, the insights gained from studies of bulk acidic solutions and smaller gas-phase clusters provide a foundation for understanding its electronic structure. rsc.org

Table 3: Key Features in O K-edge XA Spectra of Protonated Water
Spectral RegionApproximate Energy (eV)InterpretationReference
Pre-edge~535Associated with weakly hydrogen-bonded or "broken" donor hydrogen bonds. Intensity changes with proton concentration. aip.org
Main-edge~537-538Relates to the bulk of hydrogen-bonded water molecules. aip.org
Post-edge~538-550A broad feature that is a signature of protonated species like H₃O⁺. aip.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton Environment Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for characterizing the local chemical environment of nuclei such as ¹H and ¹⁷O, providing valuable insights into the structure and dynamics of protonated water clusters like oxidanium octahydrate. mdpi.comnih.gov The chemical shift of a nucleus is exquisitely sensitive to its electronic surroundings, which in turn are influenced by factors such as hydrogen bonding, cluster size, and charge distribution. mdpi.comnih.gov

¹H NMR studies of protonated water clusters have shown that the chemical shift of the protons is dependent on the size of the cluster. mdpi.com As the number of water molecules (n) in a H₃O⁺(H₂O)ₙ cluster increases, the ¹H chemical shift generally increases (moves downfield), reflecting the strengthening of the hydrogen bond network. mdpi.com This trend tends to show an exponential saturation, with the chemical shift leveling off for larger clusters (around n=10). mdpi.com Theoretical calculations using methods like the gauge-including-atomic-orbital (GIAO) approach are often employed to predict the chemical shifts for different cluster geometries and aid in the interpretation of experimental spectra. mdpi.com In rapidly exchanging systems, the observed chemical shift represents an average of the different proton environments. mdpi.com

¹⁷O NMR spectroscopy, while more challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, offers a direct probe of the oxygen environment. acs.orgnih.gov The ¹⁷O chemical shift can distinguish between the oxygen atom of the central hydronium ion and the oxygen atoms of the solvating water molecules. Studies have shown a non-monotonic variation of the ¹⁷O chemical shift with increasing water content in hydronium-water mixtures. acs.org The signal initially moves to a higher frequency (downfield) as the first solvation shell is formed, and then shifts to a lower frequency (upfield) with further hydration. acs.org High-resolution solid-state ¹⁷O NMR techniques, often combined with isotopic enrichment, can resolve distinct water environments in hydrated crystals, demonstrating the potential of this method for characterizing complex structures. nih.gov

Table 4: NMR Spectroscopic Probes for Oxidanium Octahydrate
NucleusObserved ParameterInformation GainedReference
¹HChemical ShiftSensitive to cluster size and hydrogen bond strength. mdpi.com mdpi.comnih.gov
¹⁷OChemical ShiftDistinguishes between H₃O⁺ and H₂O environments; sensitive to hydration level. acs.org acs.orgnih.gov

Environmental and Interdisciplinary Significance of Protonated Water Clusters

Hydronium Octahydrate in Atmospheric Chemistry and Processes

Protonated water clusters are key species in atmospheric chemistry, influencing the composition and properties of the atmosphere. uio.no They participate in a multitude of reactions and processes that shape air quality and climate. researchgate.net The presence of these clusters, even in small concentrations, can have a significant impact on atmospheric phenomena.

Role in Cloud Condensation Nuclei Formation

Hydronium octahydrate and similar protonated water clusters are implicated in the formation of cloud condensation nuclei (CCN). researchgate.net CCN are tiny atmospheric particles upon which water vapor condenses to form cloud droplets. wikipedia.org The process of new particle formation (NPF), where gas-phase molecules aggregate to form new particles, is a significant source of atmospheric aerosols and can contribute to the population of CCN. copernicus.orgd-nb.info Ion-induced nucleation, a process potentially involving protonated water clusters, is recognized as an important pathway for aerosol formation, which can subsequently influence cloud formation. researchgate.net

Studies have shown that new particle formation events can substantially increase the concentration of CCN in the atmosphere. copernicus.org For instance, on days with new particle formation, CCN concentrations have been observed to increase by 29% to 77% across a range of supersaturations. copernicus.org While the initial particles formed during NPF are too small to act as CCN, they can grow through the condensation of various vapors to sizes where they become effective CCN. copernicus.org The efficiency of this process depends on various factors, including the concentration of precursor gases and meteorological conditions. copernicus.org The chemical nature of the particles also plays a role; for example, hydrophilic soot particles can act as effective CCN, while hydrophobic ones are less active. rsc.org

Ion-Molecule Chemistry in Interstellar Medium

The chemistry of the interstellar medium (ISM) is largely driven by ion-molecule reactions, which are often rapid and can proceed even at the extremely low temperatures of interstellar clouds. rsc.org Protonated species, including protonated water clusters, are significant in these environments. consensus.apprsc.org The high proton affinity of molecules like polycyclic aromatic hydrocarbons (PAHs) makes their protonation likely in the cold, dense regions of the ISM. rsc.org The interaction of these protonated species with water molecules can lead to the formation of mixed water-hydrocarbon clusters, potentially impacting the water cycle in regions of planet formation. rsc.org

Molecular ions are widespread in various interstellar environments, from dark molecular clouds to diffuse clouds. rsc.org The study of these ions and their reactions is crucial for understanding the chemical evolution of the ISM. nih.gov Laboratory studies and theoretical models are used to investigate the reaction rates and pathways of ion-molecule reactions involving key interstellar species. researchgate.net For example, reactions involving the hydronium ion (H3O+) and its precursors are fundamental to the chemical networks that govern the composition of the ISM. rsc.org

Behavior in Confined and Heterogeneous Environments

The behavior of protonated water clusters is significantly altered in confined or heterogeneous environments, such as within the pores of minerals or at interfaces. These constraints can influence their structure, stability, and reactivity, leading to unique chemical phenomena.

Hydronium Intercalation in Zeolites and Phyllosilicates

Zeolites and phyllosilicates are microporous and layered aluminosilicate (B74896) minerals, respectively, that can accommodate ions and molecules within their structures. mdpi.commsmt.cz The process of hydronium intercalation, where hydronium ions enter the interlayer or channel spaces of these minerals, has been a subject of study. In zeolites, acid treatment can lead to the replacement of cations with hydronium ions. mdpi.comresearchgate.net This process can be followed by the removal of aluminum from the zeolite framework. mdpi.com

Phyllosilicates, such as smectites and vermiculites, have layered structures with interlayer spaces that can contain hydrated cations. msmt.cz The introduction of hydronium ions into these interlayers can occur, for example, in the development of "acid-in-clay" electrolytes, which exhibit high proton conductivity. d-nb.info

Proton Transfer Dynamics in Constrained Systems

Proton transfer is a fundamental chemical process, and its dynamics can be significantly affected by confinement. nih.gov In constrained systems, such as within the channels of zeolites or between layers of phyllosilicates, the movement of protons can differ from that in bulk water. researchgate.net Ab initio molecular dynamics simulations have shown that in confined water layers, the solvation structure of the hydronium ion changes, which in turn affects the mechanism and rate of proton transfer. researchgate.net

The Grotthuss mechanism, which describes proton hopping along a network of hydrogen-bonded water molecules, is a key aspect of proton transport. acs.org In confined environments, the topology of the hydrogen-bond network is altered, which can place constraints on the Grotthuss mechanism. aip.org For example, in short water chains, proton transfer can occur via a semi-concerted mechanism that avoids the formation of high-energy hydronium intermediates. nih.gov

Broader Implications for Aqueous Acid-Base Chemistry and Solvation Dynamics

The study of protonated water clusters has profound implications for our understanding of aqueous acid-base chemistry and the dynamics of solvation. The hydronium ion, H3O+, is a central species in these processes, and its behavior in water has been extensively investigated. consensus.appepfl.ch

In aqueous solutions, the excess proton is not a bare H+ ion but is solvated by water molecules to form various complexes, with the Eigen (H9O4+) and Zundel (H5O2+) cations representing two key structural motifs. cecam.orgaip.org The continuous and rapid interconversion between these forms is a hallmark of proton solvation and transport in water. mpg.de Molecular dynamics simulations have been instrumental in elucidating the complex structural and dynamical nature of the hydrated proton. aip.orgnih.gov These studies reveal that the identity of the charge-carrying species is dynamic, with the excess protonic charge being delocalized over several water molecules. acs.org This dynamic nature is fundamental to the high mobility of protons in water and is a cornerstone of acid-base chemistry. epfl.ch

Table of Chemical Compounds

Fundamental Understanding of Aqueous Acidity

The concept of acidity in aqueous solutions is fundamentally linked to the behavior of the proton (H+). However, a free proton does not exist in water. Instead, it is solvated by water molecules to form protonated water clusters. The study of these clusters, such as oxidanium (B78793);octahydrate (H₃O⁺(H₂O)₈ or H⁺(H₂O)₉), is crucial for a molecular-level understanding of aqueous acidity. bucknell.eduruhr-uni-bochum.de These clusters serve as model systems for investigating proton hydration and transport, which are the defining processes of pH and the electrical conductivity of water. ruhr-uni-bochum.de

The structure and stability of these clusters provide insight into how the excess proton is accommodated within a hydrogen-bonded network. Research combining molecular dynamics with quantum mechanics on H₃O⁺(H₂O)₈ has revealed multiple stable and low-energy isomeric structures. bucknell.edubucknell.edu These studies show that the relative stability of different configurations, such as "tree-like" versus "box-like" isomers, is sensitive to temperature, highlighting the dynamic nature of the proton's local environment. bucknell.edu This dynamic interplay is central to understanding proton mobility.

The mechanism of proton transport in water, known as the Grotthuss mechanism, involves the rapid "hopping" of a proton from one water molecule to the next through the hydrogen bond network. nih.govwikipedia.orgidc-online.com This process is not a simple diffusion of a single ion but a collective rearrangement of the water cluster structure. nih.govacs.org The study of specific cluster sizes allows scientists to dissect the steps of this mechanism. The proton is not statically bound to one water molecule to form a classic hydronium ion (H₃O⁺) but is often delocalized over several water molecules in structures like the Zundel cation (H₅O₂⁺) or the Eigen cation (H₉O₄⁺). wikipedia.orgwikipedia.org The H₃O⁺(H₂O)₈ cluster can be seen as a more extended version of these core motifs, providing a bridge between small, gas-phase clusters and the complexity of bulk liquid water. bucknell.edu

Spectroscopic analysis, particularly infrared (IR) spectroscopy, is a powerful tool for probing the structures of these clusters. acs.orgresearchgate.netaip.org The vibrational frequencies of the O-H bonds are highly sensitive to the hydrogen-bonding environment and the location of the excess proton. researchgate.netaip.org By comparing experimental spectra with computational predictions for different isomers of clusters like H₃O⁺(H₂O)₈, researchers can identify the predominant structures present under specific conditions. bucknell.eduacs.org

Furthermore, the study of "magic numbers" in the mass spectra of protonated water clusters reveals sizes of exceptional stability. researchgate.netlsbu.ac.ukacs.org While H⁺(H₂O)₂₁ is a well-known magic number, smaller clusters also exhibit enhanced stability, which is linked to the completion of solvation shells around the central protonated core. acs.orgescholarship.org These stable configurations represent energetic minima in the landscape of aqueous acidity and are crucial for modeling proton behavior. For instance, a higher concentration of free protons in a solution can lead to the formation of larger, more stable protonated water clusters, effectively strengthening the local hydrogen-bonding network. nih.govfrontiersin.org This directly impacts the macroscopic properties we measure as pH. nih.govpnas.org

Table 1: Isomeric Structures and Properties of Oxidanium;octahydrate (H₃O⁺(H₂O)₈) This table presents a summary of theoretical research findings on the different structural configurations (isomers) of the this compound cluster. The relative energies and structural descriptions are based on computational chemistry studies.

Isomer TypeStructural DescriptionRelative Electronic Energy (kcal/mol)Key Characteristics
Tree-like A branching, non-cyclic structure with one or more singly coordinated ("dangling") water molecules. bucknell.eduFavored at higher temperatures (e.g., 298.15 K) due to higher entropy. bucknell.eduPredicted to be the global minimum structure at standard temperatures when vibrational and entropic effects are included. bucknell.edu
Box-like A more compact, cage-like or cyclic structure. bucknell.eduFavored in terms of pure electronic energy (lowest energy without vibrational/thermal corrections). bucknell.eduRepresents a highly-ordered, low-entropy configuration. bucknell.edu

Q & A

Q. What are the standard methods for synthesizing and characterizing oxidanium octahydrate in laboratory settings?

Oxidanium octahydrate synthesis typically involves controlled hydration of oxidanium salts under inert atmospheres to prevent decomposition. Characterization includes:

  • X-ray diffraction (XRD) for crystallinity and phase purity .
  • Thermogravimetric analysis (TGA) to confirm hydration states and thermal stability .
  • Nuclear magnetic resonance (NMR) (¹H and ¹⁷O) to verify proton environments and hydrogen bonding networks . For known compounds, cross-referencing with literature data (e.g., CAS No. 13968-08-6) is critical . Novel syntheses require full spectroscopic and elemental analysis .

Q. How can researchers ensure reproducibility in oxidanium octahydrate experiments?

Reproducibility hinges on:

  • Detailed protocols : Document reaction conditions (temperature, solvent ratios, pH) and purification methods (e.g., recrystallization in anhydrous ethanol) .
  • Batch consistency : Use high-purity reagents (e.g., ≥98% metals basis) and calibrate instruments (e.g., pH meters, balances) .
  • Validation : Include control experiments and reference standards (e.g., hydronium ion analogs) to benchmark results .

Q. What spectroscopic techniques are essential for analyzing oxidanium octahydrate’s structure and stability?

Key techniques include:

  • Infrared (IR) spectroscopy : Identify O–H stretching (2500–3000 cm⁻¹) and bending modes (1600–1700 cm⁻¹) .
  • Raman spectroscopy : Detect lattice vibrations unique to octahydrate frameworks .
  • Solid-state NMR : Resolve proton dynamics and hydrogen-bonding interactions in crystalline phases .

Advanced Research Questions

Q. How can structural inconsistencies in oxidanium octahydrate frameworks be resolved?

Contradictions in crystallographic data (e.g., bond lengths, coordination geometry) require:

  • Multi-technique validation : Combine XRD with neutron diffraction to refine hydrogen positions .
  • Computational modeling : Density functional theory (DFT) simulations to predict stable configurations and compare with experimental data .
  • Error analysis : Quantify uncertainties in lattice parameters using Rietveld refinement .

Q. What methodologies address discrepancies in hydration-state stability under varying environmental conditions?

Conflicting reports on hydration/dehydration thresholds demand:

  • Controlled humidity studies : Use dynamic vapor sorption (DVS) to map water adsorption/desorption isotherms .
  • In-situ techniques : Pair TGA with mass spectrometry (TGA-MS) to track water loss in real time .
  • Cross-laboratory validation : Share raw datasets (e.g., via open-access repositories) to confirm reproducibility .

Q. How can computational chemistry enhance the understanding of oxidanium octahydrate’s reactivity in acid-catalyzed reactions?

Advanced approaches include:

  • Mechanistic studies : Use molecular dynamics (MD) to simulate proton transfer pathways in aqueous media .
  • Reactivity prediction : Apply ab initio calculations to identify intermediates in catalytic cycles .
  • Data integration : Compare computational results with kinetic isotope effects (KIEs) from experimental studies .

Methodological Considerations

Q. Data Reporting Standards

ParameterRequirementReference
Purity≥98% (metals basis), validated by ICP-OES
Hydration stateConfirmed via TGA (±0.5% mass loss accuracy)
Crystallographic dataDeposited in CCDC or ICSD databases

Q. Conflict Resolution in Literature

  • Meta-analysis : Systematically review datasets to identify methodological outliers (e.g., inconsistent solvent systems) .
  • Peer collaboration : Engage in interdisciplinary forums to reconcile spectroscopic vs. computational findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.